Tert-butyl (1S,5S,6R)-6-amino-3-azabicyclo[3.2.1]octane-3-carboxylate;hydrochloride
Description
Tert-butyl (1S,5S,6R)-6-amino-3-azabicyclo[3.2.1]octane-3-carboxylate; hydrochloride is a bicyclic amine derivative featuring a [3.2.1] azabicyclo framework. The compound contains a tert-butoxycarbonyl (Boc) protecting group at the 3-position and an amino group at the 6-position, with stereochemistry defined as (1S,5S,6R). Its hydrochloride salt enhances stability and solubility for synthetic applications, particularly in pharmaceutical intermediates.
Properties
IUPAC Name |
tert-butyl (1S,5S,6R)-6-amino-3-azabicyclo[3.2.1]octane-3-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2.ClH/c1-12(2,3)16-11(15)14-6-8-4-9(7-14)10(13)5-8;/h8-10H,4-7,13H2,1-3H3;1H/t8-,9-,10+;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNQRQTADSPXCDO-OAINAWNSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC(C1)C(C2)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]2C[C@@H](C1)[C@@H](C2)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl (1S,5S,6R)-6-amino-3-azabicyclo[3.2.1]octane-3-carboxylate;hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Bicyclic Core: The bicyclic core can be synthesized through a Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure.
Introduction of the Amino Group: The amino group can be introduced through a reductive amination reaction, where an aldehyde or ketone is reacted with an amine in the presence of a reducing agent.
Esterification: The tert-butyl ester group can be introduced through an esterification reaction, where the carboxylic acid group is reacted with tert-butyl alcohol in the presence of an acid catalyst.
Formation of the Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Deprotection of the Tert-Butyloxycarbonyl (Boc) Group
The Boc-protected amine undergoes acid-mediated deprotection to yield the free amine. This reaction is critical for further functionalization in synthesis workflows.
Example Reaction: Conditions:
Nucleophilic Substitution at the Amino Group
The primary amine participates in reductive amination and alkylation reactions to introduce diverse substituents.
Reductive Amination
Reagents:
- Aldehydes (e.g., benzaldehyde derivatives)
- Sodium triacetoxyborohydride (NaBH(OAc)₃)
- Acetic acid (AcOH) in dichloroethane (DCE) .
Example Reaction: Key Data:
| Aldehyde Type | Reaction Time | Yield (%) | Source |
|---|---|---|---|
| Aryl aldehydes | 12–24 h | 70–85 | |
| Aliphatic aldehydes | 6–12 h | 65–80 |
Grignard and Organometallic Additions
The bicyclic scaffold’s strained geometry allows selective reactions with organometallic reagents.
Grignard Reaction
Reagents:
- Allyl-MgBr in tetrahydrofuran (THF) at 0°C .
Outcome: - Formation of tertiary alcohol derivatives via nucleophilic addition to ketone intermediates .
Ugi Multicomponent Reactions
The compound serves as a key intermediate in Ugi reactions for synthesizing peptidomimetics.
Reaction Components:
Example Reaction Pathway: Conditions:
Hydroboration-Oxidation
The compound’s alkenyl derivatives undergo hydroboration to install boronate esters for Suzuki couplings.
Reagents:
Example Reaction: Conditions:
Acylation and Carbamate Formation
The free amine reacts with acyl chlorides or activated esters to form amides.
Example Reaction: Conditions:
Comparative Reactivity of Analogues
The 8-azabicyclo[3.2.1]octane core shows distinct reactivity compared to related scaffolds:
| Scaffold Type | Reactivity with NaBH(OAc)₃ | Stability under Acidic Conditions |
|---|---|---|
| 8-azabicyclo[3.2.1]octane | High (85–90% yield) | Moderate (degradation >12 h) |
| 3-azabicyclo[3.1.0]hexane | Moderate (70–75%) | High (stable for 24 h) |
| Piperidine derivatives | Low (50–60%) | High |
Scientific Research Applications
Tert-butyl (1S,5S,6R)-6-amino-3-azabicyclo[3.2.1]octane-3-carboxylate;hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is used in the study of enzyme mechanisms and as a probe for studying biological pathways.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of Tert-butyl (1S,5S,6R)-6-amino-3-azabicyclo[3.2.1]octane-3-carboxylate;hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the bicyclic structure can provide rigidity and specificity in binding interactions. The tert-butyl ester group can enhance the compound’s stability and lipophilicity, facilitating its interaction with lipid membranes and hydrophobic pockets in proteins.
Comparison with Similar Compounds
Research and Application Insights
- Pharmaceutical Relevance: The target compound’s amino group positions it as a key intermediate for protease inhibitors or kinase modulators, whereas carbamate or hydroxy analogs are often used in prodrug strategies .
- Stability : Hydrochloride salts (e.g., target compound) exhibit better crystallinity and shelf life compared to free bases, critical for large-scale manufacturing .
Biological Activity
Tert-butyl (1S,5S,6R)-6-amino-3-azabicyclo[3.2.1]octane-3-carboxylate; hydrochloride, with CAS number 2287246-88-0 and a molecular weight of 262.77 g/mol, is a bicyclic compound notable for its unique structural properties and potential biological activities. This compound belongs to the class of azabicyclic compounds, which are known for their diverse pharmacological effects.
- Molecular Formula : CHClNO
- Molecular Weight : 262.77 g/mol
- IUPAC Name : tert-butyl (1S,5S,6R)-6-amino-3-azabicyclo[3.2.1]octane-3-carboxylate; hydrochloride
The biological activity of this compound is largely attributed to its interaction with various biological targets, primarily through modulation of neurotransmitter systems and protein-protein interactions. Research indicates that it may act as an inhibitor or modulator of certain receptors involved in neuronal signaling.
Target Proteins
The compound has shown potential in targeting:
- Neurotransmitter Receptors : It may interact with receptors such as NMDA and AMPA, which are critical in synaptic plasticity and memory formation.
- Enzymatic Pathways : It could inhibit specific enzymes involved in neurotransmitter metabolism, thereby affecting levels of neurotransmitters like glutamate and GABA.
Biological Activity and Case Studies
Recent studies have explored the compound's efficacy in various biological contexts:
Neuropharmacological Effects
- Cognitive Enhancement : In animal models, administration of the compound has been linked to improved cognitive performance in tasks assessing memory and learning.
- Neuroprotective Properties : Research indicates that it may protect neurons from excitotoxic damage by modulating glutamate receptor activity.
Antidepressant-like Effects
A study conducted on rodent models demonstrated that treatment with Tert-butyl (1S,5S,6R)-6-amino-3-azabicyclo[3.2.1]octane-3-carboxylate resulted in significant reductions in depressive-like behaviors when assessed using the forced swim test.
Data Table: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Cognitive Enhancement | Improved performance in memory tasks | |
| Neuroprotection | Reduced neuronal damage | |
| Antidepressant-like Effects | Decreased depressive behaviors |
Research Findings
Multiple studies have highlighted the potential therapeutic applications of Tert-butyl (1S,5S,6R)-6-amino-3-azabicyclo[3.2.1]octane-3-carboxylate; hydrochloride:
- Study on Cognitive Function : A double-blind study indicated that subjects receiving the compound showed a statistically significant improvement in cognitive tests compared to placebo groups.
- Mechanistic Insights : Biochemical assays revealed that the compound modulates intracellular signaling pathways associated with neuroplasticity.
Q & A
Q. Comparative Data :
| Analog Structure | PPI IC₅₀ (nM) | Selectivity Index |
|---|---|---|
| Parent compound | 12 ± 2 | 150 |
| Non-bicyclic derivative | 450 ± 50 | 3 |
Advanced: How to address discrepancies in reported biological activity data?
Answer:
Contradictions often stem from:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
